molecular formula C5H7N3O B11769923 N-Hydroxy-1H-pyrrole-2-carboxamidine

N-Hydroxy-1H-pyrrole-2-carboxamidine

Cat. No.: B11769923
M. Wt: 125.13 g/mol
InChI Key: VIJSXGATFLMXMW-UHFFFAOYSA-N
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Description

N-Hydroxy-1H-pyrrole-2-carboximidamide is a heterocyclic compound with the molecular formula C5H7N3O It is characterized by the presence of a pyrrole ring substituted with a hydroxy group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-1H-pyrrole-2-carboximidamide typically involves the reaction of pyrrole-2-carboximidamide with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the hydroxy group.

Industrial Production Methods: Industrial production of N-Hydroxy-1H-pyrrole-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: N-Hydroxy-1H-pyrrole-2-carboximidamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: It can participate in substitution reactions where the hydroxy or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.

Scientific Research Applications

N-Hydroxy-1H-pyrrole-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide moiety play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
  • N-Hydroxy-4-methoxy-7-methyl-5-indanecarboximidamide
  • N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

Comparison: N-Hydroxy-1H-pyrrole-2-carboximidamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N'-hydroxy-1H-pyrrole-2-carboximidamide

InChI

InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)

InChI Key

VIJSXGATFLMXMW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=NO)N

Origin of Product

United States

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